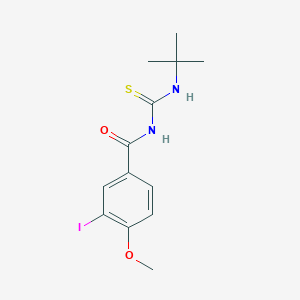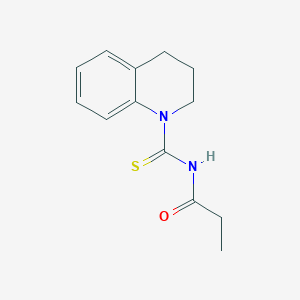
N-(3,4-dihydro-2H-quinoline-1-carbothioyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dihydro-2H-quinoline-1-carbothioyl)propanamide is a chemical compound with the molecular formula C13H16N2OS and a molecular weight of 248.34 g/mol . This compound is characterized by the presence of a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound also contains a thioamide group, which is known for its potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-quinoline-1-carbothioyl)propanamide typically involves the reaction of 3,4-dihydroquinoline with a suitable thioamide precursor under controlled conditions. One common method involves the use of thionyl chloride as a reagent to introduce the thioamide group . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
N-(3,4-dihydro-2H-quinoline-1-carbothioyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
N-(3,4-dihydro-2H-quinoline-1-carbothioyl)propanamide has a wide range of scientific research applications:
作用机制
The mechanism of action of N-(3,4-dihydro-2H-quinoline-1-carbothioyl)propanamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
相似化合物的比较
Similar Compounds
N-(3,4-dihydro-1(2H)-quinolinylcarbonyl)propanamide: This compound has a similar quinoline ring system but differs in the functional group attached to the quinoline ring.
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds share the quinoline ring system but have different substituents and functional groups.
Uniqueness
N-(3,4-dihydro-2H-quinoline-1-carbothioyl)propanamide is unique due to its thioamide group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C13H16N2OS |
|---|---|
分子量 |
248.35 g/mol |
IUPAC 名称 |
N-(3,4-dihydro-2H-quinoline-1-carbothioyl)propanamide |
InChI |
InChI=1S/C13H16N2OS/c1-2-12(16)14-13(17)15-9-5-7-10-6-3-4-8-11(10)15/h3-4,6,8H,2,5,7,9H2,1H3,(H,14,16,17) |
InChI 键 |
JIWDKCWXODYTFV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)N1CCCC2=CC=CC=C21 |
规范 SMILES |
CCC(=O)NC(=S)N1CCCC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-methoxyphenyl)acetyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B320732.png)
![N-[3-(hydroxymethyl)phenyl]-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B320734.png)
![2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide](/img/structure/B320735.png)
![N-{[(1-bromo-2-naphthyl)oxy]acetyl}-N'-[3-(hydroxymethyl)phenyl]thiourea](/img/structure/B320736.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-[(2-methylphenoxy)acetyl]thiourea](/img/structure/B320737.png)
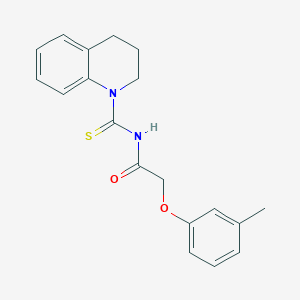
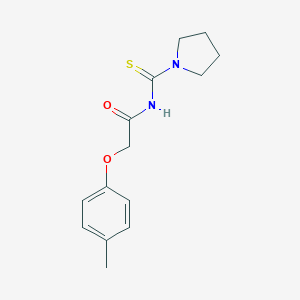
![N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B320744.png)
![N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B320747.png)
![N-[(2-cyanophenyl)carbamothioyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B320751.png)
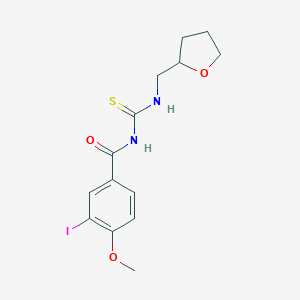
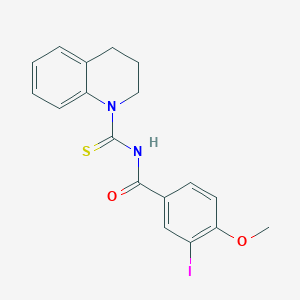
![N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-3-iodo-4-methoxybenzamide](/img/structure/B320757.png)
